2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane
Description
2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane (CAS: 1191063-57-6) is a halogenated dioxolane derivative featuring a 4-bromo-2-fluorophenyl group and a methyl substituent on the 1,3-dioxolane ring. Its molecular formula is C₁₀H₁₀BrFO₂, and it is primarily used as an intermediate in organic synthesis . The bromine and fluorine substituents on the aromatic ring enhance its reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable for constructing complex molecules. However, it is listed as a discontinued product, likely due to challenges in synthesis, stability, or regulatory compliance .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDISTCVSXNECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234299 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625446-23-3 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625446-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dioxolane ring can be reduced to diols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 4-bromo-2-fluorobenzoic acid or 4-bromo-2-fluoroacetophenone.
Reduction: Formation of 2-(4-bromo-2-fluorophenyl)-1,3-propanediol.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aromatic Rings
The following compounds share structural similarities but differ in substituent positions or functional groups:
Key Observations:
The 4-bromo-2-fluoro combination in the target compound creates an electron-deficient aromatic ring, favoring nucleophilic displacement at the bromine site .
Functional Group Variations :
- The absence of a methyl group in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane reduces steric bulk, possibly enhancing solubility in polar solvents .
- Methyl substitution on the dioxolane ring (as in the target compound) increases lipophilicity, influencing applications in drug delivery or polymer chemistry .
Analogues with Aliphatic Substituents
Key Observations:
Reactivity and Stability
- Hydrolysis : Studies on 2-methyl-1,3-dioxolane derivatives () show solvent-dependent hydrolysis rates. Electron-withdrawing groups (e.g., Br, F) may stabilize transition states in A-1 mechanisms .
- Thermal Stability : Halogenated dioxolanes are prone to decomposition under high heat, necessitating low-temperature storage .
Biological Activity
2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. It features a dioxolane ring and halogenated phenyl substituents, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10BrF O2
- Molecular Weight : 261.09 g/mol
- CAS Number : 625446-23-3
- Structural Characteristics : The compound contains a dioxolane ring and a substituted 4-bromo-2-fluorophenyl group, which enhances its reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of bromine and fluorine atoms in the phenyl ring increases the compound's binding affinity, allowing it to modulate various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with receptor sites, leading to altered physiological responses.
Biological Activity Studies
Research has indicated that this compound exhibits promising biological activities in various contexts:
Antimicrobial Activity
Studies have shown that the compound demonstrates antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.
Antiparasitic Activity
Preliminary investigations suggest that this compound may inhibit specific parasitic enzymes, making it a candidate for further research in antiparasitic drug development.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane | 91587-27-8 | Contains a methyl group instead of fluorine |
| 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | 773097-04-4 | Different substitution pattern on phenyl ring |
| 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | Not specified | Contains two fluorine atoms on the phenyl ring |
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents along with the dioxolane structure, which may impart distinct reactivity and biological properties compared to its analogs .
Case Studies
Several studies have explored the pharmacological potential of compounds structurally similar to this compound. For instance:
- Study on Antiparasitic Activity : A study focusing on compounds targeting PfATP4 revealed that modifications similar to those found in our compound could enhance efficacy against malaria parasites .
- Antimicrobial Efficacy : Research demonstrated that compounds with similar halogenated structures exhibited significant antimicrobial activity against various pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
